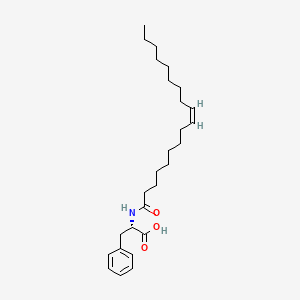

N-oleoyl phenylalanine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

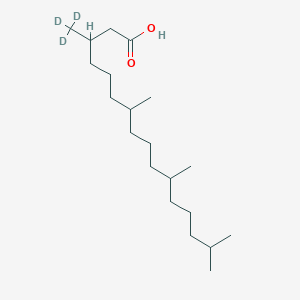

N-Oleoyl phenylalanine, also known as N-oleoyl-L-phenylalanine, is a type of N-acyl-L-phenylalanine . It is a fatty acid amide , which is a family of lipids composed of a fatty acid and a biogenic amine linked together in an amide bond

Mode of Action

It is known that n-acyl amino acids, the class of compounds to which this compound belongs, can modulate energy expenditure and fat mass in rodents .

Biochemical Pathways

This compound is part of the N-acyl aromatic amino acids (NA-ArAAs) subclass within the fatty acid amide family . The biosynthesis, degradation, enzymatic modification, and transport of these compounds are complex and involve multiple pathways . Long-chain N-acylated L-phenylalanines, including this compound, are known to uncouple the uncoupling protein 1 (UPC1)-independent respiration in mitochondria .

Pharmacokinetics

It is known that the cyp4f2 locus is a genetic determinant of plasma n-oleoyl-leucine and n-oleoyl-phenylalanine levels in human plasma .

Result of Action

It has been suggested that this compound may contribute to the regulation of glucose homeostasis .

Action Environment

It is known that the diversity of the lipid signaling family, which includes this compound, can be significantly expanded through cyp4f-mediated ω-hydroxylation .

Analyse Biochimique

Biochemical Properties

N-oleoyl phenylalanine is synthesized through the direct condensation of fatty acids and L-Phenylalanine, catalyzed by the mammalian enzyme, peptidase M20 domain 1 (PM201D1) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to influence cell function significantly. It increases the oxygen consumption rate (OCR) of mitochondria isolated from mouse brown adipose tissue . It also decreases oligomycin-induced increases in the mitochondrial membrane potential in C2C12 cells, indicating mitochondrial uncoupling activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-oléoyl-L-phénylalanine peut être synthétisée par réaction de l'acide oléique avec la L-phénylalanine. Le groupe carboxylique de l'acide oléique se condense avec le groupe amino de la L-phénylalanine pour former la liaison amide . La réaction implique généralement l'utilisation d'agents de couplage tels que le chlorure de thionyle ou le chlorure d'oxalyle pour activer le groupe carboxylique de l'acide oléique .

Méthodes de production industrielle

La production industrielle de N-oléoyl-L-phénylalanine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique la préparation de chlorures d'acides gras et leur réaction ultérieure avec la L-phénylalanine dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La N-oléoyl-L-phénylalanine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : La liaison amide dans la N-oléoyl-L-phénylalanine peut subir des réactions de substitution avec différents réactifs.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acides gras oxydés, tandis que la réduction peut produire des formes d'amide réduites .

Applications de la recherche scientifique

La N-oléoyl-L-phénylalanine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la formation et la réactivité des liaisons amides.

Biologie : Recherchée pour son rôle dans la signalisation cellulaire et les voies métaboliques.

Industrie : Utilisée dans le développement de nouveaux matériaux et d'essais biochimiques.

Mécanisme d'action

La N-oléoyl-L-phénylalanine exerce ses effets en se liant directement aux mitochondries et en agissant comme un découplant endogène de la respiration indépendante de l'UCP1 . Ce mécanisme implique la perturbation du potentiel de la membrane mitochondriale, conduisant à une augmentation de la consommation d'oxygène et de la dépense énergétique . Les cibles moléculaires du composé comprennent les protéines mitochondriales et les voies impliquées dans le métabolisme énergétique .

Applications De Recherche Scientifique

N-Oleoyl-L-phenylalanine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study amide bond formation and reactivity.

Biology: Investigated for its role in cellular signaling and metabolic pathways.

Industry: Utilized in the development of novel materials and biochemical assays.

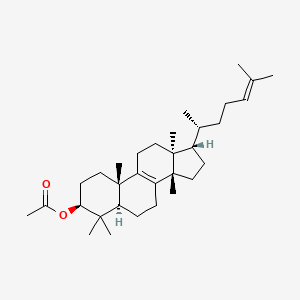

Comparaison Avec Des Composés Similaires

La N-oléoyl-L-phénylalanine est unique parmi les acides aminés N-acyl en raison de sa structure spécifique et de son activité biologique. Des composés similaires comprennent :

- N-acyltyrosine

- N-acyltryptophane

- N-acylhistidine

Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs composants d'acides aminés spécifiques et leurs effets biologiques. La N-oléoyl-L-phénylalanine se distingue par son activité de découplage mitochondrial puissante et ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNPULCJWBBDD-JRUKXMRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347279 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-78-6 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)